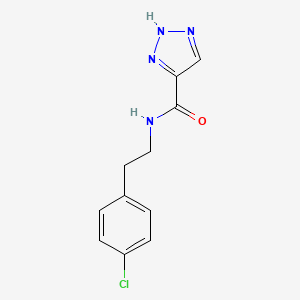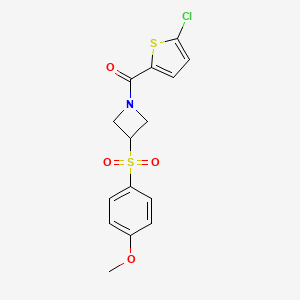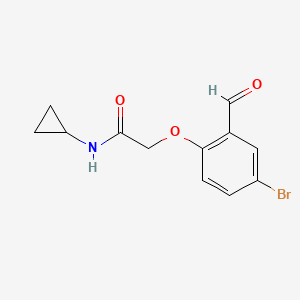
N-(4-chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has an amide group (-CONH2), a common feature in bioactive compounds and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a multi-step process involving the reaction of 4-chlorophenethylamine with a suitable triazole-5-carboxylic acid derivative .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a phenethyl group via a nitrogen atom. The phenethyl group would have a chlorine atom attached to the benzene ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the chlorine atom might be substituted with other groups in a nucleophilic aromatic substitution reaction .Applications De Recherche Scientifique
Antitumor Activity
One of the earliest studies on related triazole derivatives, like imidazotetrazines, found that these compounds, including variations similar to N-(4-chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide, showed promising antitumor properties against L-1210 and P388 leukemia. These compounds were found to potentially act as prodrug modifications, converting to active forms in aqueous solutions to exert their antitumor effects (Stevens et al., 1984).
Corrosion Inhibition
Triazole derivatives have been recognized for their effectiveness in corrosion inhibition, particularly for protecting mild steel in acidic media. Studies have found that these compounds can significantly reduce corrosion, with efficiencies up to 99%, by adsorbing onto the metal surface and forming protective layers (Lagrenée et al., 2002); (Bentiss et al., 2007).
Synthesis of Energetic Materials
The synthesis and study of nitrogen-rich energetic compounds are crucial for developing materials with high energy content for various applications. Compounds structurally similar to this compound have been explored for their potential in this field. For example, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex has demonstrated significant potential due to their high thermal stability and low sensitivity to impact and friction, making them suitable for safe energetic materials (Jian Qin et al., 2016).
Antimicrobial Properties
Recent research into 1H-1,2,3-triazole-4-carboxamides has uncovered their promising antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Pokhodylo et al., 2021).
Molecular Docking and Drug Design
The structural versatility of triazole derivatives allows for their use in molecular docking studies and drug design. By modifying the substituents on the triazole ring, researchers can tailor these compounds for specific biological targets, enhancing their efficacy and selectivity. This approach has been applied in the search for novel inhibitors against various enzymes and receptors, underscoring the utility of this compound in medicinal chemistry (Riaz et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c12-9-3-1-8(2-4-9)5-6-13-11(17)10-7-14-16-15-10/h1-4,7H,5-6H2,(H,13,17)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZADAFJWWPACK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NNN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2727642.png)

![N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2727645.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2727647.png)
![(E)-N-[2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2727650.png)
![(3-Fluoro-4-methoxyphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2727651.png)
![N-(2,5-difluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2727654.png)
![1-(9H-Fluoren-9-ylmethoxycarbonyl)spiro[2H-indole-3,1'-cyclopentane]-6-carboxylic acid](/img/structure/B2727655.png)
![Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2727656.png)

